Acetone 2,4-Dinitrophenylhydrazone-13C3
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Overview
Description
Acetone 2,4-Dinitrophenylhydrazone-13C3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of acetone and 2,4-dinitrophenylhydrazine, where three carbon atoms are replaced with the carbon-13 isotope. This compound is often used as a reference material in analytical chemistry due to its well-defined structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetone 2,4-Dinitrophenylhydrazone-13C3 involves the reaction of acetone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Dissolve 2,4-dinitrophenylhydrazine in an acidic medium (e.g., hydrochloric acid).
- Add acetone-13C3 to the solution.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of acetone-13C3 and 2,4-dinitrophenylhydrazine in an acidic medium.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of industrial filtration and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetone 2,4-Dinitrophenylhydrazone-13C3 undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with aldehydes and ketones.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Addition-Elimination Reactions: Typically involve the use of aldehydes or ketones as reactants, with the reaction proceeding in an acidic or basic medium.
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Addition-Elimination Reactions: The major products are hydrazones, which are formed by the addition of the hydrazine group to the carbonyl compound followed by the elimination of water.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Scientific Research Applications
Acetone 2,4-Dinitrophenylhydrazone-13C3 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as a reference material for the identification and quantification of carbonyl compounds in various samples.
Biological Research: Employed in studies involving metabolic pathways and enzyme activities.
Medical Research: Utilized in the investigation of disease mechanisms and the development of diagnostic tools.
Industrial Applications: Applied in quality control processes and the development of new materials.
Mechanism of Action
The mechanism of action of Acetone 2,4-Dinitrophenylhydrazone-13C3 involves its interaction with carbonyl compounds. The compound forms a hydrazone derivative by reacting with the carbonyl group, which can then be analyzed using various analytical techniques. This reaction is facilitated by the presence of the carbon-13 isotope, which enhances the compound’s stability and detectability.
Comparison with Similar Compounds
Similar Compounds
Acetone 2,4-Dinitrophenylhydrazone: The non-labeled version of the compound, which lacks the carbon-13 isotope.
Other Dinitrophenylhydrazones: Compounds derived from different carbonyl compounds, such as aldehydes and ketones.
Uniqueness
Acetone 2,4-Dinitrophenylhydrazone-13C3 is unique due to the presence of the carbon-13 isotope, which provides enhanced stability and detectability in analytical applications. This makes it particularly valuable in research settings where precise measurements are required .
Properties
CAS No. |
395075-27-1 |
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Molecular Formula |
C₆¹³C₃H₁₀N₄O₄ |
Molecular Weight |
241.18 |
Synonyms |
2-Propanone-13C3 2-(2,4-Dinitrophenyl)hydrazone; 2-Propanone-13C3 (2,4-Dinitrophenyl)hydrazone; Acetone-13C3 (2,4-Dinitrophenyl)hydrazone; 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine-13C3; NSC 131450-13C3; NSC 6120-13C3; |
Origin of Product |
United States |
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